(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: , also known by its systematic name, is a complex heterocyclic compound. Let’s break down its structure:
Chemical Formula: CHNOS
CAS Number: 505079-03-8
This compound features a thiazolidinone ring fused with a pyrimidine moiety, and it exhibits intriguing biological properties.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One notable method is the one-pot synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions . The exact conditions and reagents used in this process are beyond the scope of this article, but it highlights the complexity of the synthetic route.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. It is often synthesized in research laboratories for specialized studies.
Chemical Reactions Analysis
Reactivity::
(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major Products:: The specific products formed depend on the reaction conditions. For example, reduction may yield different intermediates or final products compared to oxidation. Further research is needed to explore these reactions comprehensively.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, potential as an antimicrobial agent, or its role in disease pathways.
Chemistry: Explore its reactivity and design derivatives for drug discovery.
Industry: Investigate its use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. a related compound, 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione , inhibits tankyrase enzymes involved in the Wnt β-catenin pathway . Further studies are needed to elucidate the precise molecular targets and pathways for our compound.
Comparison with Similar Compounds
Similar Compounds::
4-[(5Z)-5-{[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid: A structurally related compound with potential biological activity.
5-aminoazolo[1,5-a]pyrimidin-7-ones: These compounds share a similar heterocyclic core and may exhibit comparable properties.
Properties
CAS No. |
609796-16-9 |
---|---|
Molecular Formula |
C18H20N4O2S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N4O2S2/c1-4-11(3)22-17(24)13(26-18(22)25)10-12-15(19-5-2)20-14-8-6-7-9-21(14)16(12)23/h6-11,19H,4-5H2,1-3H3/b13-10- |
InChI Key |
YOLVEDKLJAVXRP-RAXLEYEMSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC)SC1=S |
Origin of Product |
United States |
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